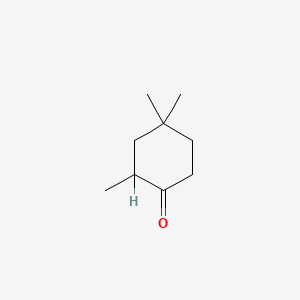

2,4,4-Trimethylcyclohexanone

Description

The exact mass of the compound 2,4,4-Trimethylcyclohexanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4,4-Trimethylcyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,4-Trimethylcyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,4-trimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-7-6-9(2,3)5-4-8(7)10/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEANOXXXGPLTOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCC1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870948 | |

| Record name | Cyclohexanone, 2,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230-70-8 | |

| Record name | 2,4,4-Trimethylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2230-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanone, 2,4,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002230708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 2,4,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone, 2,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4-trimethylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Trimethylcyclohexanone Isomers from Isophorone

Abstract

This technical guide provides a comprehensive overview of the synthesis of trimethylcyclohexanone isomers derived from isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). It addresses the common industrial and laboratory objective of producing 3,3,5-trimethylcyclohexanone via selective catalytic hydrogenation, detailing the underlying chemical principles, catalyst selection, reaction optimization, and analytical validation. Crucially, this document also clarifies the significant synthetic challenge in obtaining the 2,4,4-trimethylcyclohexanone isomer from isophorone, a transformation that requires a skeletal rearrangement of the carbon backbone rather than a simple hydrogenation. This guide is intended for researchers, chemists, and process development professionals seeking to understand and implement the synthesis of these important chemical intermediates.

Introduction: The Isomeric Landscape of Trimethylcyclohexanone

Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) is a readily available and cost-effective α,β-unsaturated ketone, produced industrially from the self-condensation of acetone.[1] Its bifunctional nature—containing both a reactive alkene and a ketone—makes it a versatile precursor for a variety of valuable downstream products, including polymers, resins, and specialty solvents.[2][3]

A primary industrial application of isophorone is its conversion to saturated cyclohexanone derivatives. The direct catalytic hydrogenation of isophorone is a well-established process that selectively reduces the carbon-carbon double bond, yielding 3,3,5-trimethylcyclohexanone (also known as dihydroisophorone).[4] However, the synthesis of its isomer, 2,4,4-trimethylcyclohexanone , from the same starting material presents a distinct and formidable chemical challenge. The conversion of the 3,5,5-substitution pattern to a 2,4,4-pattern necessitates a molecular rearrangement of the carbon skeleton, a reaction not achieved by standard hydrogenation conditions.

This guide will first detail the robust and high-yield synthesis of the direct product, 3,3,5-trimethylcyclohexanone, before exploring the theoretical and practical considerations for synthesizing the 2,4,4-isomer.

Figure 1: Reaction pathways from isophorone.

Part I: The Predominant Pathway - Synthesis of 3,3,5-Trimethylcyclohexanone

The selective hydrogenation of the C=C bond in an α,β-unsaturated ketone is thermodynamically more favorable than the hydrogenation of the C=O bond. This principle is the foundation for the high-yield synthesis of 3,3,5-trimethylcyclohexanone (TMCH) from isophorone.[5]

Mechanism and Selectivity

The reaction proceeds via the addition of two hydrogen atoms across the conjugated double bond. The primary challenge in this synthesis is preventing over-hydrogenation, where the ketone group of the desired TMCH product is further reduced to form 3,3,5-trimethylcyclohexanol.

Figure 2: Isophorone hydrogenation and potential side reaction.

This over-hydrogenation is particularly problematic because the boiling points of TMCH (~189-192°C) and 3,3,5-trimethylcyclohexanol (~194-198°C) are very close, making purification by distillation difficult and economically unviable on an industrial scale.[4] Therefore, achieving high selectivity is paramount.

Catalyst Selection: A Balance of Activity and Cost

Catalyst choice is the most critical factor influencing both reaction rate and selectivity. A wide range of heterogeneous catalysts have been studied, broadly categorized into noble and non-noble metals.

-

Noble Metal Catalysts (e.g., Pd, Pt, Ru): Palladium, particularly 5% Pd on activated carbon (Pd/C), is the most widely cited catalyst for this transformation.[4][5] It offers excellent activity and high selectivity for C=C bond hydrogenation under mild conditions (room temperature, low H₂ pressure).[5] While highly effective, the cost of palladium can be a significant factor in large-scale production.

-

Non-Noble Metal Catalysts (e.g., Raney® Ni, Co, Cu): Raney Nickel is a cost-effective alternative that demonstrates high activity.[4] Studies have shown that with process optimization, particularly through solvent choice, Raney Ni can achieve excellent conversion and selectivity, making it a strong candidate for industrial applications.[4] For instance, using tetrahydrofuran (THF) as a solvent with a Raney Ni catalyst can lead to 100% conversion of isophorone with a 98.1% yield of TMCH.[4]

Reaction Optimization: The Role of Solvents and Additives

Fine-tuning reaction parameters is essential for maximizing the yield of the desired ketone.

-

Solvents: The choice of solvent can significantly influence catalyst performance. While the reaction can be run solvent-free, solvents like tetrahydrofuran (THF) and supercritical CO₂ have been shown to enhance the selectivity for TMCH.[4]

-

Lewis Acids: The addition of a weak Lewis acid, such as zinc chloride (ZnCl₂), can dramatically improve selectivity. The Lewis acid is believed to coordinate with the oxygen atom of the carbonyl group, sterically hindering its approach to the catalyst surface and thereby inhibiting its reduction to the alcohol.[4] This strategy allows for pushing the reaction to full conversion of isophorone while maintaining exceptionally high selectivity for the ketone product.

| Catalyst | Solvent | Temperature | H₂ Pressure | Additive | Conversion (%) | Selectivity for TMCH (%) | Reference |

| 5% Pd/C | None | 25°C | 2.0 MPa | None | >99 | ~99 | [4][5] |

| Raney® Ni | THF | 120°C | 4.0 MPa | None | 100 | 98.1 | [4] |

| 5% Pd/AC | None | 100°C | 2.0 MPa | ZnCl₂ | >99 | >99 | [4] |

| 5% Pd/Al₂O₃ | scCO₂ | 80°C | 12 MPa | None | 99.9 | 99.5 | [4] |

| Table 1: Comparison of Catalytic Systems for Isophorone Hydrogenation to 3,3,5-Trimethylcyclohexanone. |

Experimental Protocol: Synthesis of 3,3,5-Trimethylcyclohexanone using Pd/C

This protocol is a representative laboratory-scale procedure based on established literature.[5]

Materials:

-

Isophorone (97%)

-

5% Palladium on activated carbon (Pd/C) catalyst

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (high purity)

-

Pressurized reaction vessel (e.g., Parr hydrogenator) with stirring mechanism

-

Filtration apparatus (e.g., Celite® pad)

Procedure:

-

Reactor Charging: In a clean, dry pressurized reaction vessel, add isophorone (e.g., 10.0 g, 72.4 mmol).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 5% Pd/C catalyst (e.g., 100 mg, 1% w/w).

-

Solvent (Optional): Add solvent such as ethanol (e.g., 50 mL) if not performing a neat reaction.

-

System Purge: Seal the reactor. Purge the system 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to ensure all oxygen is removed.

-

Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi / 3.4 bar). Begin vigorous stirring and maintain the reaction at room temperature.

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 1-3 hours.

-

Work-up: Once hydrogen uptake ceases, stop the stirring and carefully vent the reactor. Purge the system with nitrogen.

-

Catalyst Removal: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the filter cake with additional solvent.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3,3,5-trimethylcyclohexanone. Purity can be assessed by GC-MS and NMR. For most applications using this selective method, further purification may not be necessary.

Figure 3: Experimental workflow for the synthesis of 3,3,5-TMCH.

Part II: The Challenge - Synthesizing 2,4,4-Trimethylcyclohexanone from Isophorone

A literature search reveals no direct, single-step method for converting isophorone into 2,4,4-trimethylcyclohexanone. This is because the carbon skeleton of isophorone (with methyl groups at positions 3 and 5) does not align with the substitution pattern of the target molecule (methyl groups at 2 and 4). Such a transformation would require a skeletal rearrangement, such as a methyl group migration, which does not occur under typical catalytic hydrogenation conditions.

The Necessity of Skeletal Rearrangement

Skeletal rearrangements in cyclic systems typically require strongly acidic conditions or specific intermediates capable of facilitating bond migration. A relevant, though distinct, example from the literature is the rearrangement of isophorone oxide . When isophorone is first epoxidized to isophorone oxide, this intermediate can be treated with a Lewis acid (boron trifluoride etherate) to induce a rearrangement. However, this specific reaction results in a ring contraction, yielding 2,4,4-trimethylcyclopentanone , a five-membered ring, not the desired six-membered cyclohexanone.[6] This demonstrates that while rearrangements from isophorone-derived scaffolds are possible, they do not lead to the target 2,4,4-trimethylcyclohexanone.

Alternative Synthetic Routes

Given the lack of a direct route from isophorone, the synthesis of 2,4,4-trimethylcyclohexanone must be approached from different starting materials. While an exhaustive review of all possible syntheses is beyond the scope of this guide, established methods often involve building the ring from acyclic precursors or modifying other cyclic compounds.

Analytical Characterization: Distinguishing the Isomers

Unequivocal characterization is essential to confirm the identity and purity of the synthesized product. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools.

-

GC-MS: Provides information on purity and the molecular weight of the product (C₉H₁₆O, M.W. = 140.22 g/mol ). The two isomers will have distinct retention times.

-

¹H NMR Spectroscopy: The proton NMR spectra of the two isomers would be significantly different. For 3,3,5-trimethylcyclohexanone , one would expect to see signals corresponding to the two geminal methyl groups at C3, a distinct methyl group at C5, and the various methylene protons on the ring. The spectrum of 2,4,4-trimethylcyclohexanone would show signals for the geminal methyls at C4 and a single methyl at C2, leading to a different splitting pattern for adjacent protons.

-

¹³C NMR Spectroscopy: The carbon spectra provide a definitive fingerprint. 3,3,5-trimethylcyclohexanone will show 9 distinct carbon signals, including a carbonyl signal (~210 ppm) and quaternary carbons for the gem-dimethyl group. 2,4,4-trimethylcyclohexanone would also show 9 signals, but the chemical shifts of the methyl and ring carbons would differ significantly due to their different chemical environments.

Conclusion

The synthesis of trimethylcyclohexanone from isophorone is a tale of two distinct isomers. The production of 3,3,5-trimethylcyclohexanone is a highly efficient, selective, and industrially significant process achievable through the direct catalytic hydrogenation of isophorone's C=C double bond. Catalysts like Pd/C and Raney Ni, coupled with optimized conditions, can provide near-quantitative yields of this valuable intermediate.

In contrast, the synthesis of 2,4,4-trimethylcyclohexanone from isophorone is not a feasible one-step transformation. The conversion requires a fundamental rearrangement of the molecule's carbon backbone, a reaction that does not occur under hydrogenation conditions and is not readily reported in the chemical literature. Researchers seeking this specific isomer should investigate alternative synthetic pathways that do not start from the isophorone skeleton. This guide underscores the importance of understanding not only reaction pathways but also the inherent structural limitations of starting materials in planning a synthetic strategy.

References

-

House, H. O., & Wasson, R. L. (1957). The Rearrangement of Isophorone Oxide. Journal of the American Chemical Society, 79(6), 1488–1492. Available at: [Link]

-

Schmitz, T., & Held, A. (2022). The Production of Isophorone. Catalysts, 12(3), 279. Available at: [Link]

- BASF SE. (1997). Process for the preparation of 3,3,5-trimethylcyclohexanone. Google Patents (Patent No. US5728891A).

-

Wang, W., Liu, Y., Li, N., & Zhang, T. (2017). Synthesis of renewable high-density fuel with isophorone. Scientific Reports, 7(1), 17728. Available at: [Link]

-

Wang, W., et al. (2021). Study on the selective hydrogenation of isophorone. RSC Advances, 11(8), 4649-4658. Available at: [Link]

-

PubChem. (n.d.). 3,3,5-Trimethylcyclohexanone. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Wikipedia. (2023). Isophorone. In Wikipedia. Retrieved January 25, 2026, from [Link]

- Google Patents. (2021). Synthesis method of 4-substituted cyclohexanone. (Patent No. CN112778108A).

-

Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Available at: [Link]

-

Held, A., et al. (2022). The Production of Isophorone. MDPI. Available at: [Link]

-

ResearchGate. (2012). A novel strategy for synthesizing (E)-1-((3-ethyl-2,4,4- trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. Available at: [Link]

-

SIELC Technologies. (2018). 3,3,5-Trimethylcyclohexanone. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2007). Synthesis of 2,5,5-trimethylcycloheptanone. Available at: [Link]

Sources

2,4,4-Trimethylcyclohexanone IUPAC name and structure

An In-depth Technical Guide to 2,4,4-Trimethylcyclohexanone

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,4,4-trimethylcyclohexanone, a substituted cyclic ketone of interest in synthetic organic chemistry. We will delve into its fundamental properties, structural characterization, validated synthetic methodologies, and potential applications, offering insights grounded in established chemical principles for researchers and professionals in drug development and chemical synthesis.

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the correct name for this compound is 2,4,4-trimethylcyclohexan-1-one .[1][2]

The nomenclature is derived as follows:

-

Cyclohexan- : Indicates the core structure is a six-membered saturated carbon ring.

-

-one : A suffix denoting the presence of a ketone functional group. The carbonyl carbon is assigned position '1'.

-

2,4,4-Trimethyl- : Specifies the location of three methyl group substituents on the cyclohexane ring. One methyl group is at position 2, and two methyl groups (a gem-dimethyl group) are at position 4.

Key identifiers for this compound are:

Visualizing the Structure

A 2D representation of the 2,4,4-trimethylcyclohexan-1-one structure, with IUPAC numbering, is provided below.

Caption: IUPAC Numbering of 2,4,4-Trimethylcyclohexan-1-one.

Physicochemical and Spectroscopic Profile

Understanding the physical properties and spectroscopic signatures of a molecule is critical for its synthesis, purification, and characterization.

Physicochemical Data

The following table summarizes the key computed and experimental properties of 2,4,4-trimethylcyclohexan-1-one.

| Property | Value | Source |

| IUPAC Name | 2,4,4-trimethylcyclohexan-1-one | [1] |

| CAS Number | 2230-70-8 | [1] |

| Molecular Formula | C₉H₁₆O | [1] |

| Molecular Weight | 140.22 g/mol | [1] |

| Canonical SMILES | CC1CC(CCC1=O)(C)C | [1] |

| InChIKey | JEANOXXXGPLTOI-UHFFFAOYSA-N | [1] |

| GHS Hazard Codes | H227, H315, H319, H335 | [1] |

Spectroscopic Analysis (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the chirality at the C2 position and the resulting diastereotopic nature of adjacent protons.

-

~0.9-1.1 ppm: Two singlets, each integrating to 3H, corresponding to the gem-dimethyl groups at C4. They are chemically non-equivalent.

-

~1.0-1.2 ppm: A doublet, integrating to 3H, for the methyl group at C2.

-

~1.5-2.5 ppm: A series of complex multiplets corresponding to the seven protons on the cyclohexane ring (CH at C2, and CH₂ groups at C3, C5, and C6). The protons alpha to the carbonyl (at C2 and C6) would likely appear further downfield.

-

-

¹³C NMR:

-

~210-215 ppm: A quaternary carbon signal for the carbonyl group (C1).

-

~40-55 ppm: Signals for the aliphatic carbons of the ring (C2, C3, C5, C6).

-

~30-35 ppm: A signal for the quaternary C4 carbon.

-

~20-30 ppm: Signals for the three methyl carbons.

-

-

Infrared (IR) Spectroscopy: The most prominent feature will be a strong, sharp absorption band in the region of 1710-1720 cm⁻¹ , characteristic of a saturated six-membered ring ketone (C=O stretch). Additional bands in the 2850-3000 cm⁻¹ region will correspond to C-H stretching vibrations.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would appear at m/z = 140. Key fragmentation patterns would likely involve alpha-cleavage adjacent to the carbonyl group and McLafferty rearrangement, leading to characteristic fragment ions.

Synthesis of 2,4,4-Trimethylcyclohexanone

The synthesis of 2,4,4-trimethylcyclohexanone can be efficiently achieved from the readily available starting material, isophorone (3,5,5-trimethylcyclohex-2-en-1-one). A common and effective strategy involves the selective reduction of the carbon-carbon double bond without affecting the carbonyl group.

Synthetic Workflow Overview

The logical synthetic pathway involves a conjugate reduction, a cornerstone reaction in organic synthesis for the preparation of saturated ketones from their α,β-unsaturated precursors.

Caption: Synthetic pathway from Isophorone to the target molecule.

Field-Proven Experimental Protocol: Catalytic Hydrogenation

This protocol describes the synthesis of 2,4,4-trimethylcyclohexanone via the catalytic hydrogenation of 2,4,4-trimethylcyclohex-2-en-1-one. The choice of palladium on carbon (Pd/C) as the catalyst is based on its proven efficacy and selectivity for reducing carbon-carbon double bonds in the presence of ketones.

Objective: To prepare 2,4,4-trimethylcyclohexanone with high purity and yield.

Materials:

-

2,4,4-Trimethylcyclohex-2-en-1-one (10.0 g, 72.4 mmol)

-

10% Palladium on Carbon (Pd/C), 50% wet (approx. 200 mg)

-

Ethanol (200 mL), reagent grade

-

Hydrogen (H₂) gas supply

-

Parr hydrogenation apparatus or similar

-

Celite® or a suitable filter aid

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reactor Setup: A 500 mL Parr hydrogenation vessel is charged with 2,4,4-trimethylcyclohex-2-en-1-one (10.0 g) and ethanol (200 mL). The mixture is stirred until the ketone is fully dissolved.

-

Scientist's Note: Ethanol is an excellent solvent choice as it readily dissolves the substrate and is inert under these hydrogenation conditions.

-

-

Catalyst Addition: The 10% Pd/C catalyst (approx. 200 mg) is carefully added to the vessel.

-

Trustworthiness Check: The catalyst is added last to minimize handling of the flammable, dry catalyst in air. Using the 50% wet catalyst significantly improves safety.

-

-

Hydrogenation: The vessel is sealed, attached to the Parr apparatus, and purged three times with nitrogen gas to remove all oxygen. Subsequently, it is purged three times with hydrogen gas. The vessel is then pressurized with hydrogen to 50 psi.

-

Causality: The initial purging with an inert gas like nitrogen is a critical safety step to prevent the formation of an explosive mixture of hydrogen and oxygen in the presence of a catalyst.

-

-

Reaction Monitoring: The mixture is shaken or stirred vigorously at room temperature. The reaction progress is monitored by the uptake of hydrogen from the reservoir. The reaction is typically complete within 2-4 hours when hydrogen consumption ceases.

-

Catalyst Removal (Workup): Once the reaction is complete, the hydrogen pressure is carefully vented, and the vessel is purged with nitrogen. The reaction mixture is then filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with a small amount of ethanol (2 x 20 mL) to ensure complete recovery of the product.

-

Self-Validation: The removal of the heterogeneous catalyst by filtration is a simple and effective purification step. A black particulate-free filtrate indicates successful removal.

-

-

Solvent Removal: The combined filtrate is transferred to a round-bottom flask, and the ethanol is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield 2,4,4-trimethylcyclohexanone as a colorless liquid.

Applications in Research and Development

While not as widely cited as simpler ketones, 2,4,4-trimethylcyclohexanone serves as a valuable intermediate and building block in specialized synthetic applications.

-

Steric Hindrance Studies: The presence of the gem-dimethyl group at the C4 position and the methyl group at C2 introduces significant steric bulk. This makes the molecule an interesting substrate for studying the stereochemical outcomes of nucleophilic additions to hindered ketones, providing insights for complex molecule synthesis.

-

Precursor to Complex Alicyclic Systems: As a functionalized cyclohexane, it can be a starting point for constructing more complex polycyclic or substituted ring systems. Reactions such as Baeyer-Villiger oxidation would yield a lactone, opening up pathways to different classes of compounds.

-

Flavor and Fragrance Industry: Substituted cyclohexanones are a known class of compounds used in the flavor and fragrance industry. While specific applications for this molecule are not widely documented, its structural motifs are relevant to this field.

Safety and Handling

Adherence to safety protocols is essential when handling 2,4,4-trimethylcyclohexanone.

-

GHS Hazard Identification: The compound is classified with the following hazards:

-

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

2,4,4-Trimethylcyclohexan-1-one is a structurally distinct saturated ketone with well-defined nomenclature and predictable spectroscopic characteristics. Its synthesis is straightforward from common industrial precursors, and its utility lies in its role as a sterically hindered building block for advanced organic synthesis. Proper understanding of its properties and adherence to safety guidelines enable its effective use in research and development environments.

References

-

PubChem (National Center for Biotechnology Information). 2,4,4-Trimethylcyclohexanone. PubChem Compound Summary for CID 102771. [Link]

-

ChemSynthesis. 2,4,4-trimethylcyclohexanone. CAS 2230-70-8. [Link]

-

PubChem (National Center for Biotechnology Information). 2,4,5-Trimethylcyclohexanone. PubChem Compound Summary for CID 521325. [Link]

Sources

An In-depth Technical Guide to 2,4,4-Trimethylcyclohexanone: Physicochemical Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4-Trimethylcyclohexanone is a substituted cyclic ketone of significant interest in organic synthesis. Its unique structural features, including a chiral center at the C-2 position and a gem-dimethyl group at the C-4 position, impart specific reactivity and stereochemical outcomes in various chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of 2,4,4-trimethylcyclohexanone, detailed experimental protocols for its synthesis and purification, and an exploration of its characteristic reactions. This information is intended to serve as a valuable resource for researchers in drug development and other areas of chemical science where the strategic use of tailored molecular scaffolds is paramount.

Physicochemical Properties

2,4,4-Trimethylcyclohexanone is a combustible liquid that can cause skin and eye irritation, and may lead to respiratory irritation[1]. Its fundamental physical properties are summarized in the table below, providing a comparative overview for experimental design and process development.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O | [1] |

| Molecular Weight | 140.22 g/mol | [1] |

| CAS Number | 2230-70-8 | [1] |

| Boiling Point | 190.85 °C | |

| Density | 0.9020 g/cm³ | |

| Refractive Index | 1.4493 | |

| Flash Point | Combustible Liquid | [1] |

Synthesis and Purification

A robust and scalable synthesis of 2,4,4-trimethylcyclohexanone can be achieved through the catalytic hydrogenation of the readily available α,β-unsaturated ketone, 2,4,4-trimethyl-2-cyclohexen-1-one. This precursor can be synthesized via Robinson annulation, a powerful ring-forming reaction in organic chemistry[1][2].

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This procedure details the reduction of the carbon-carbon double bond of the enone precursor to yield the saturated cyclohexanone derivative.

Materials:

-

2,4,4-trimethyl-2-cyclohexen-1-one

-

Palladium on carbon (10 wt. % Pd/C)

-

Ethanol (reagent grade)

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filter agent (e.g., Celite®)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reactor Setup: In a suitable hydrogenation vessel, dissolve 2,4,4-trimethyl-2-cyclohexen-1-one in ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst can typically be in the range of 1-5 mol% relative to the substrate.

-

Hydrogenation: Seal the reaction vessel and purge with hydrogen gas to remove air. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the uptake of hydrogen gas. The reaction is typically complete when hydrogen uptake ceases.

-

Workup: Carefully vent the hydrogen gas from the reactor. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethanol.

-

Purification: The crude 2,4,4-trimethylcyclohexanone can be purified by fractional distillation under reduced pressure to yield the final product as a colorless liquid.

Caption: Workflow for the synthesis and purification of 2,4,4-trimethylcyclohexanone.

Chemical Reactivity

The chemical behavior of 2,4,4-trimethylcyclohexanone is governed by the presence of the carbonyl group and the adjacent α-protons. Key reactions include oxidation, reduction, and enolate-mediated transformations.

Oxidation: Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a classic reaction that converts ketones to esters (or lactones in the case of cyclic ketones) using a peroxyacid or hydrogen peroxide[3]. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. For 2,4,4-trimethylcyclohexanone, the more substituted carbon atom (C-2) is expected to migrate, leading to the formation of a seven-membered lactone.

Caption: Baeyer-Villiger oxidation of 2,4,4-trimethylcyclohexanone.

Reduction

The carbonyl group of 2,4,4-trimethylcyclohexanone can be reduced to a secondary alcohol, 2,4,4-trimethylcyclohexanol, using various reducing agents. Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction can be influenced by the steric hindrance imposed by the methyl groups on the cyclohexane ring.

Enolate Chemistry

The presence of α-protons allows for the formation of enolates upon treatment with a suitable base. The regioselectivity of enolate formation is a key consideration. Deprotonation can occur at either the C-2 or C-6 position. The use of a sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures typically favors the formation of the kinetic enolate at the less substituted C-6 position. Conversely, thermodynamic conditions with a less hindered base can lead to the more substituted and thermodynamically more stable enolate at the C-2 position. These enolates are powerful nucleophiles and can participate in a variety of alkylation and acylation reactions, providing a route to further functionalize the cyclohexanone ring[4][5].

Spectroscopic Characterization

The structure of 2,4,4-trimethylcyclohexanone can be unequivocally confirmed through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of 2,4,4-trimethylcyclohexanone is characterized by a strong absorption band in the region of 1715 cm⁻¹, which is indicative of the C=O stretching vibration of a saturated cyclic ketone. The absence of a strong, broad absorption in the 3200-3600 cm⁻¹ region confirms the absence of hydroxyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will display a complex pattern of signals corresponding to the different protons in the molecule. The methyl protons will appear as distinct singlets or doublets, with their chemical shifts influenced by their proximity to the carbonyl group and the gem-dimethyl arrangement. The methylene and methine protons on the cyclohexane ring will exhibit complex multiplets due to spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms. The carbonyl carbon will appear as a characteristic downfield signal in the range of 200-220 ppm. The chemical shifts of the other carbon atoms will be dependent on their substitution and proximity to the electron-withdrawing carbonyl group.

Mass Spectrometry (MS)

The mass spectrum of 2,4,4-trimethylcyclohexanone will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of cyclic ketones, with common fragmentation pathways including α-cleavage (cleavage of the bonds adjacent to the carbonyl group) and McLafferty rearrangement if a γ-hydrogen is accessible.

Safety and Handling

2,4,4-Trimethylcyclohexanone is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood[1]. It is an irritant to the skin and eyes, and may cause respiratory irritation[1]. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

2,4,4-Trimethylcyclohexanone is a versatile building block in organic synthesis with a rich and predictable chemical reactivity. A thorough understanding of its physicochemical properties, synthetic routes, and reaction characteristics is essential for its effective utilization in the design and development of novel molecules. The information presented in this guide provides a solid foundation for researchers to confidently incorporate this valuable compound into their synthetic strategies.

References

-

Organic Syntheses. (n.d.). 2,4,4-trimethylcyclopentanone. Retrieved from [Link]

-

Li, S., et al. (2021). Study on the selective hydrogenation of isophorone. RSC Advances, 11(8), 4643-4650. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Robinson Annulation. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Isophorone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102771, 2,4,4-Trimethylcyclohexanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5086912, 2,4,4-Trimethylcyclohex-2-en-1-one. Retrieved from [Link]

-

Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]

-

ResearchGate. (2025). Study on the Mechanisms for Baeyer-Villiger Oxidation of Cyclohexanone with Hydrogen Peroxide in Different Systems. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, May 10). 11.8: Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025). Conformational analysis: Part 37. A 13C and 1H NMR and theoretical investigation of the conformational equilibrium of 2‐methylcyclohexanone oxime and of its O‐methyl ether. Retrieved from [Link]

-

University of Illinois. (n.d.). CHEM 330 Topics Discussed on Oct 19 Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesi. Retrieved from [Link]

-

ResearchGate. (n.d.). Strategy for the synthesis of compound 2 with isophorone and hydrogen. Retrieved from [Link]

- Google Patents. (n.d.). Purification of cyclohexanone.

-

YouTube. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

Bartleby.com. (n.d.). IR Spectrum Of Cyclohexanone. Retrieved from [Link]

-

YouTube. (2021, April 6). 19.8 Baeyer Villiger Oxidation | Organic Chemistry. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]

Sources

Navigating the Chemical Landscape: A Technical Guide to 2,4,4-Trimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding a Niche Building Block

2,4,4-Trimethylcyclohexanone (CAS No. 2230-70-8) is a substituted cyclic ketone that, while not a large-scale commodity chemical, presents a unique structural motif for synthetic chemists. Its gem-dimethyl group at the 4-position offers steric hindrance that can direct reactions at other sites of the molecule, making it a potentially interesting, though specialized, building block in organic synthesis. This guide provides a comprehensive overview of its commercial availability, synthesis, and potential applications, with a focus on providing practical insights for researchers in drug discovery and development. Notably, 2,4,4-Trimethylcyclohexanone is listed as "inactive" on the U.S. Environmental Protection Agency's (EPA) Toxic Substances Control Act (TSCA) inventory, indicating it is not currently in large-scale commercial production in the United States.[1]

Commercial Availability and Procurement

Procuring 2,4,4-Trimethylcyclohexanone typically involves sourcing from suppliers specializing in research and fine chemicals. It is generally available in small quantities, suitable for laboratory-scale synthesis and research purposes.

Table 1: Key Suppliers and Typical Product Specifications

| Supplier | CAS Number | Purity | Available Quantities |

| Alfa Chemistry | 2230-70-8 | Not specified | Research quantities |

| Fluorochem | 2230-70-8 | ≥95% | Gram to multi-gram scale |

| Sigma-Aldrich | 2230-70-8 | Not specified | Research quantities |

Note: Availability and specifications are subject to change. It is recommended to contact suppliers directly for the most current information.

Due to its niche status, researchers should anticipate longer lead times for delivery compared to more common reagents. When procuring this chemical, it is crucial to request a Certificate of Analysis (CoA) to verify its identity and purity, and to be aware of potential isomeric impurities.

Synthesis of 2,4,4-Trimethylcyclohexanone: A Laboratory Perspective

While not produced on a large industrial scale, several synthetic routes to 2,4,4-Trimethylcyclohexanone have been reported in the scientific literature. A common and logical starting material for its synthesis is isophorone (3,5,5-trimethylcyclohex-2-en-1-one), an inexpensive and readily available industrial chemical. The synthesis involves the reduction of the carbon-carbon double bond of isophorone without reducing the ketone functionality.

A plausible synthetic pathway is the catalytic hydrogenation of isophorone. This method offers a direct route to the saturated cyclohexanone ring system.

Figure 1: A conceptual workflow for the synthesis of 2,4,4-Trimethylcyclohexanone from isophorone.

Experimental Protocol: Catalytic Hydrogenation of Isophorone

Disclaimer: This is a representative protocol based on general chemical principles. Researchers should consult peer-reviewed literature and conduct their own risk assessments before proceeding.

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve isophorone (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material.

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 2,4,4-trimethylcyclohexanone.

The causality behind choosing catalytic hydrogenation lies in its efficiency and selectivity for reducing carbon-carbon double bonds in the presence of a ketone. The choice of catalyst and solvent may need to be optimized to maximize the yield and minimize side reactions, such as the over-reduction of the ketone to the corresponding alcohol.

Applications in Research and Drug Development

While specific examples of 2,4,4-trimethylcyclohexanone as a direct intermediate in the synthesis of marketed drugs are not widely documented, its structural features make it a person of interest as a building block for creating complex molecular architectures. Substituted cyclohexanones are valuable precursors in medicinal chemistry for the synthesis of a variety of carbocyclic and heterocyclic scaffolds.[2]

The gem-dimethyl group can serve as a "lock" to fix the conformation of the cyclohexane ring or to introduce steric bulk in a specific region of a molecule, which can be crucial for modulating binding affinity and selectivity to a biological target.

Potential Synthetic Applications:

-

As a Precursor to Amines: The ketone can be converted to an oxime and subsequently reduced to form 2,4,4-trimethylcyclohexylamine, a potentially useful scaffold for building novel chemical entities.

-

In Aldol and Related Condensations: The enolate of 2,4,4-trimethylcyclohexanone can be reacted with various electrophiles to form more complex carbon skeletons. The steric hindrance from the gem-dimethyl group could influence the regioselectivity of these reactions.

-

As a Scaffold for Spirocyclic Compounds: The ketone functionality provides a handle for the construction of spirocyclic systems, which are of increasing interest in drug discovery due to their three-dimensional nature.

Figure 2: Potential synthetic pathways originating from 2,4,4-Trimethylcyclohexanone for generating diverse chemical scaffolds.

Safety and Handling

2,4,4-Trimethylcyclohexanone is a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Information for 2,4,4-Trimethylcyclohexanone

| Hazard Statement | Code |

| Combustible liquid | H227 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Source: PubChem[1]

Conclusion

2,4,4-Trimethylcyclohexanone is a specialty chemical with limited but potentially valuable applications in organic synthesis, particularly for researchers exploring novel molecular scaffolds. Its commercial availability is restricted to chemical suppliers catering to the research community. While its direct application in drug development is not extensively documented, its unique structure provides a platform for the synthesis of complex and sterically hindered molecules. As with any chemical reagent, a thorough understanding of its synthesis, handling, and potential applications is crucial for its effective and safe utilization in the laboratory.

References

-

PubChem. (n.d.). 2,4,4-Trimethylcyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 3,3,5-trimethylcyclohexanone.

-

Zhuhai Gene-Biocon Biological Technology Co., Ltd. (2023, January 18). Several Important Pharmaceutical Intermediates. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Laboratory Application of 2,4,4-Trimethylcyclohexanone

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 2,4,4-Trimethylcyclohexanone for researchers, scientists, and drug development professionals. Beyond procedural steps, this document delves into the chemical principles underpinning these recommendations to foster a culture of safety and informed practice within the laboratory environment.

Understanding the Compound: Physicochemical Properties and Inherent Hazards

2,4,4-Trimethylcyclohexanone is a substituted cyclic ketone. Its molecular structure, characterized by a cyclohexane ring with a ketone functional group and three methyl groups, dictates its physical properties and chemical reactivity. The presence of the ketone group makes it a useful intermediate in various organic syntheses.[1]

Key Physicochemical Data

A precise understanding of a chemical's physical properties is fundamental to its safe handling. For instance, its flammability and vapor density are critical considerations for storage and use.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O | [2] |

| Molecular Weight | 140.22 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | ~190.85 °C (estimated) | [5] |

| Melting Point | ~32.57 °C (estimated) | [5] |

| Density | ~0.9020 g/cm³ | [5] |

| Flash Point | ~64 °C (for 3,3,5-isomer) | [6] |

Hazard Identification and GHS Classification

2,4,4-Trimethylcyclohexanone is classified as a hazardous substance.[3] Understanding its specific hazards is crucial for implementing appropriate safety measures.

-

Flammable liquids (Category 4): Combustible liquid.[3]

-

Skin corrosion/irritation (Category 2): Causes skin irritation.[3]

-

Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[3]

-

Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[3]

-

Acute toxicity, Oral (Category 4): Harmful if swallowed.[7]

Prudent Laboratory Practices: A Risk-Based Approach to Handling

Safe handling of 2,4,4-Trimethylcyclohexanone is predicated on a thorough risk assessment and the consistent application of control measures.

Engineering Controls

The primary line of defense is to minimize exposure through engineering controls.

-

Ventilation: All work with 2,4,4-Trimethylcyclohexanone should be conducted in a well-ventilated area. For procedures with the potential to generate aerosols or vapors, a chemical fume hood is mandatory.[8]

-

Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[6]

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is the next critical layer of protection.

-

Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[6]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or perforation before use.

-

Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact and small splashes.

-

-

Respiratory Protection: If working outside of a fume hood where there is a risk of inhaling vapors, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9]

General Handling Precautions

-

Avoid contact with eyes, skin, and clothing.[8]

-

Do not breathe vapors or mists.[10]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8]

-

Use non-sparking tools and take precautionary measures against static discharge.[8]

-

Wash hands thoroughly after handling.[10]

Chemical Reactivity and Incompatibility: The "Why" Behind the Precautions

Understanding the chemical reactivity of 2,4,4-Trimethylcyclohexanone is key to preventing hazardous reactions. As a ketone, its primary reactivity involves the carbonyl group.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This is a common reaction pathway for ketones in organic synthesis. The steric hindrance from the methyl groups in 2,4,4-Trimethylcyclohexanone can influence the rate and stereoselectivity of these reactions.[11]

-

Enolate Formation: In the presence of a base, ketones can be deprotonated at the α-carbon to form an enolate, which is a powerful nucleophile.

Incompatible Materials

To prevent violent reactions, fires, or the release of toxic fumes, avoid contact with:

-

Strong Oxidizing Agents: Such as peroxides, nitrates, and perchlorates, can lead to explosive mixtures.[8]

-

Strong Reducing Agents: Such as hydrides, can cause vigorous reactions.

-

Strong Acids and Bases: Can catalyze unintended reactions or degradation.

Experimental Workflow: Synthesis of a Tetrahydroindole Derivative

The following is a representative experimental protocol illustrating the use of a substituted cyclohexanone in a multi-component cascade reaction. This highlights the practical application and associated safety considerations.

Step-by-Step Methodology

Objective: To synthesize a 4,5,6,7-tetrahydro-1H-indole derivative via a cooperative enamine-Brønsted acid catalyzed reaction.[12]

Materials:

-

2,4,4-Trimethylcyclohexanone

-

Aniline

-

Benzoylmethylene malonate

-

Toluene (solvent)

-

p-Toluenesulfonic acid (catalyst)

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a chemical fume hood, add 2,4,4-trimethylcyclohexanone (1.0 mmol), aniline (1.0 mmol), benzoylmethylene malonate (1.0 mmol), and p-toluenesulfonic acid (0.1 mmol) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Solvent Addition: Add 5 mL of toluene to the flask.

-

Reaction: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure tetrahydroindole derivative.

Safety Causality in the Workflow

-

Fume Hood: The use of a fume hood is critical due to the volatility of toluene and the potential for vapor release from the heated reaction mixture.

-

Reflux Condenser: Prevents the loss of solvent and reactants during heating and minimizes the release of flammable vapors.

-

Inert Atmosphere (Optional but Recommended): For sensitive reactions, conducting the procedure under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen and moisture.

-

Proper Quenching: The workup procedure involving washing with sodium bicarbonate solution neutralizes the acidic catalyst, making the mixture safer to handle and concentrate.

Emergency Preparedness: A Systematic Response

A clear and practiced emergency response plan is essential for mitigating the consequences of an incident.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill Response

A tiered response is necessary depending on the size and location of the spill.

Caption: A decision-making workflow for responding to a chemical spill.

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[8]

-

Hazards: Vapors are heavier than air and may travel to an ignition source and flash back. Containers may explode when heated.[4]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Storage and Waste Disposal: Long-Term Safety and Environmental Responsibility

Proper storage and disposal are crucial for maintaining a safe laboratory environment and complying with regulations.

Storage

-

Store in a tightly closed container in a cool, dry, well-ventilated area.[10]

-

Keep away from incompatible materials such as strong oxidizing agents.[8]

-

Store in a flammable liquids cabinet if available.

Waste Disposal

2,4,4-Trimethylcyclohexanone is a non-halogenated organic compound and should be disposed of accordingly.

-

Segregation: Do not mix with halogenated organic waste.[13]

-

Container: Collect in a designated, properly labeled hazardous waste container for non-halogenated organic solvents.[13]

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

-

Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.

Caption: Waste disposal workflow for laboratory chemicals.

Conclusion

The safe and effective use of 2,4,4-Trimethylcyclohexanone in a laboratory setting is achievable through a combination of understanding its inherent properties, implementing robust safety protocols, and being prepared for emergencies. This guide serves as a foundational resource to empower researchers to work confidently and safely with this and other similar chemical reagents.

References

-

PubChem. (n.d.). 2,4,4-Trimethylcyclohexanone. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,4-Trimethylcyclohexane. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4,4-trimethylcyclopentanone. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. Retrieved from [Link]

-

ResearchGate. (2025). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Retrieved from [Link]

-

MDPI. (n.d.). Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,3,5-Trimethylcyclohexanone, 97%. Retrieved from [Link]

-

Compounding Today. (n.d.). 1.9 Physical and Chemical Incompatibilities in Non-Sterile Compounding and Reconstitution. Retrieved from [Link]

-

Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 3,3,5-trimethylcyclohexanone.

-

ChemSynthesis. (2025). 2,4,4-trimethylcyclohexanone. Retrieved from [Link]

-

Quora. (2014). Why is cyclohexanone more reactive an electrophile than either cyclopentanone or cycloheptanone?. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanone. Retrieved from [Link]

-

EPA. (n.d.). Toxicological Review for Cyclohexane (CAS No. 110-82-7). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Three Component Cascade Reaction of Cyclohexanones, Aryl Amines, and Benzoylmethylene Malonates: Cooperative Enamine-Brønsted Acid Approach to Tetrahydroindoles. Retrieved from [Link]

-

IARC Publications. (n.d.). CYCLOHEXANONE 1. Exposure Data 2. Studies of Cancer in Humans. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2,4,4-Trimethylcyclohexanone | C9H16O | CID 102771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 5. Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. 1,2,4-Trimethylcyclohexane | C9H18 | CID 91517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

- 10. Canadian Categorization Results - Chemical [canadachemicals.oecd.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Three Component Cascade Reaction of Cyclohexanones, Aryl Amines, and Benzoylmethylene Malonates: Cooperative Enamine-Brønsted Acid Approach to Tetrahydroindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of 2,4,4-Trimethylcyclohexanone in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2,4,4-Trimethylcyclohexanone, a substituted cyclic ketone, has emerged as a molecule of interest due to its unique structural characteristics. While extensively utilized in synthetic chemistry, its natural occurrence has been less explored, presenting both a challenge and an opportunity for natural product researchers and drug development professionals. This technical guide provides a comprehensive overview of the current knowledge surrounding the natural occurrence of 2,4,4-Trimethylcyclohexanone, methodologies for its detection and isolation, and an exploration of its potential biological significance based on the activities of structurally related compounds.

Introduction: Unveiling a Niche Natural Product

The vast and diverse world of natural products is a cornerstone of drug discovery and development. Within this chemical space, cyclic ketones represent a significant class of compounds with a wide array of biological activities. 2,4,4-Trimethylcyclohexanone (C₉H₁₆O), a molecule with a distinct substitution pattern on a cyclohexane ring, presents an intriguing case. Its gem-dimethyl group at the C4 position and a methyl group at the C2 position create a chiral center, suggesting the potential for stereospecific interactions with biological targets. While its synthetic routes are established, this guide focuses on its elusive presence in the natural world.

Confirmed Natural Occurrence: A Singular Source

Current scientific literature and databases point to a singular, confirmed natural source of 2,4,4-Trimethylcyclohexanone.

Carica papaya L. (Papaya)

The PubChem database and the LOTUS (the natural products occurrence database) initiative have reported the presence of 2,4,4-Trimethylcyclohexanone in Carica papaya[1][2]. However, the specific part of the plant (e.g., fruit, leaves, seeds) in which it is found, its concentration, and the developmental stage at which it is most abundant are not yet well-documented in readily available literature. The compound is likely a component of the fruit's complex mixture of volatile and semi-volatile organic compounds.

Table 1: Confirmed Natural Source of 2,4,4-Trimethylcyclohexanone

| Compound Name | IUPAC Name | CAS Number | Natural Source |

| 2,4,4-Trimethylcyclohexanone | 2,4,4-trimethylcyclohexan-1-one | 2230-70-8 | Carica papaya L.[1] |

Proposed Biosynthetic Pathway: An Irregular Route

The biosynthetic origin of 2,4,4-Trimethylcyclohexanone in plants has not been elucidated. However, its carbon skeleton suggests a potential link to the terpene biosynthetic pathway, specifically as an irregular monoterpene. Regular monoterpenes are formed from the head-to-tail condensation of two isoprene units. In contrast, irregular monoterpenes are synthesized through unconventional enzymatic reactions[3][4][5].

The formation of 2,4,4-Trimethylcyclohexanone could potentially involve the cyclization and subsequent oxidation of a C10 precursor derived from an irregular isoprenoid pathway. The biosynthesis of such noncanonical terpenoids can involve methyltransferase-catalyzed modifications of substrate units, leading to atypical carbon skeletons[6]. Further research, including isotopic labeling studies and the identification of specific enzymes in Carica papaya, is necessary to confirm this hypothetical pathway.

Diagram 1: Hypothetical Biosynthetic Origin

Caption: Hypothetical biosynthetic pathway of 2,4,4-Trimethylcyclohexanone.

Analytical Methodologies: A Roadmap for Discovery

The identification and quantification of 2,4,4-Trimethylcyclohexanone from natural sources require a systematic analytical approach. Given its likely presence as a volatile or semi-volatile compound, the following workflow is recommended.

Extraction of Volatile Compounds from Carica papaya

A robust extraction method is critical for the successful isolation of the target compound. Headspace solid-phase microextraction (HS-SPME) is a suitable technique for extracting volatile and semi-volatile compounds from a plant matrix[7][8].

Experimental Protocol: HS-SPME

-

Sample Preparation: Homogenize a known weight of the Carica papaya tissue (e.g., fruit pulp, peel) with a saturated sodium chloride solution to inhibit enzymatic activity and enhance the release of volatiles.

-

Incubation: Place the homogenate in a sealed vial and incubate at a controlled temperature (e.g., 40-60°C) to allow the volatile compounds to equilibrate in the headspace.

-

Extraction: Expose a SPME fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period to adsorb the analytes.

-

Desorption: Transfer the SPME fiber to the injection port of a gas chromatograph for thermal desorption of the analytes.

Identification and Quantification: GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the separation and identification of volatile compounds in complex mixtures[7][9][10].

Experimental Protocol: GC-MS Analysis

-

Chromatographic Separation:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) for optimal separation of a wide range of volatile compounds.

-

Oven Program: Employ a temperature gradient to effectively separate compounds with different boiling points. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250-280°C.

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry Detection:

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range of m/z 40-400.

-

-

Compound Identification:

-

Compare the obtained mass spectrum with reference spectra in established libraries such as NIST and Wiley.

-

Confirm the identification by comparing the retention index with that of an authentic standard of 2,4,4-Trimethylcyclohexanone.

-

-

Quantification: For quantitative analysis, prepare a calibration curve using a certified standard of 2,4,4-Trimethylcyclohexanone and an appropriate internal standard.

Diagram 2: Analytical Workflow for 2,4,4-Trimethylcyclohexanone

Caption: Proposed workflow for the analysis of 2,4,4-Trimethylcyclohexanone.

Potential Biological Activities and Drug Development Implications

While specific biological activities for 2,4,4-Trimethylcyclohexanone have not been extensively reported, the broader class of substituted cyclohexanones has demonstrated a range of pharmacological properties. These compounds can serve as valuable scaffolds in medicinal chemistry[11].

Antimicrobial Properties

Cyclohexane and its functionally substituted derivatives have been investigated for their potential as antimicrobial agents[12]. The lipophilic nature of the cyclohexane ring can facilitate the passage through microbial cell membranes. The presence of a ketone functional group and methyl substitutions may modulate this activity. Further screening of 2,4,4-Trimethylcyclohexanone against a panel of pathogenic bacteria and fungi is warranted.

Precursor for Bioactive Molecules

Optically active substituted cyclohexenones are important precursors in the synthesis of natural products and pharmaceutically active molecules[13][14]. The chiral center in 2,4,4-Trimethylcyclohexanone makes it a potentially valuable chiral building block for the synthesis of more complex and stereospecific therapeutic agents.

Future Directions and Conclusion

The natural occurrence of 2,4,4-Trimethylcyclohexanone, though currently limited to a single reported source, opens up several avenues for future research:

-

Broadened Screening: A systematic screening of other plant species, particularly those rich in terpenes, for the presence of 2,4,4-Trimethylcyclohexanone is essential to understand its distribution in nature.

-

Biosynthetic Pathway Elucidation: Genetic and enzymatic studies in Carica papaya are needed to identify the genes and enzymes responsible for its biosynthesis.

-

Biological Activity Profiling: A comprehensive evaluation of the biological activities of 2,4,4-Trimethylcyclohexanone, including its antimicrobial, anti-inflammatory, and cytotoxic properties, is crucial to determine its therapeutic potential.

-

Stereochemistry: Investigating the enantiomeric ratio of naturally occurring 2,4,4-Trimethylcyclohexanone will be important for understanding its biological activity.

References

-

PubChem. (n.d.). 2,4,4-Trimethylcyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]

- Ali, A., & Rohani, M. Y. (2021). EXTRACTION AND GC-MS ANALYSIS OF OIL OBTAINED FROM RIPE CARICA PAPAYA L. PEELS. International Journal of Pharmaceutical Sciences and Research, 12(12), 6523-6527.

- Demissie, Z. A., Sarker, L. S., & Mahmoud, S. S. (2013). The Biosynthetic Origin of Irregular Monoterpenes in Lavandula: ISOLATION AND BIOCHEMICAL CHARACTERIZATION OF A NOVEL cis-PRENYL DIPHOSPHATE SYNTHASE GENE, LAVANDULYL DIPHOSPHATE SYNTHASE. Journal of Biological Chemistry, 288(9), 6333-6343.

-

ChemSynthesis. (n.d.). 2,4,4-trimethylcyclohexanone. Retrieved from [Link]

-

LOTUS: Natural Products Online. (n.d.). Search. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of trimethylcyclohexanone. Retrieved from [Link]

- Irmisch, S., Jarc, L., & Grote, J. (2023). Efficient accumulation of new irregular monoterpene malonyl glucosides in Nicotiana benthamiana achieved by co-expression of isoprenyl diphosphate synthases and substrate-producing enzymes. Frontiers in Plant Science, 14, 1189374.

- Tan, G. H., Ali, A., & Yasmeen, S. (2024). Volatile profiling of papaya fruit as an early detection tool for stem-end rot disease caused by Lasiodiplodia theobromae. Acta Horticulturae, (1396), 75-82.

- Shoaib, M., Israyilova, A. A., & Ganbarov, K. (2020). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. European Journal of Pharmaceutical and Medical Research, 7(8), 84-91.

- Cristau, P., et al. (2022). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules, 27(17), 5533.

- Demissie, Z. A., Sarker, L. S., & Mahmoud, S. S. (2013). The biosynthetic origin of irregular monoterpenes in lavandula: Isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase. Journal of Biological Chemistry, 288(9), 6333-6343.

- Janzantti, N. S., & Monteiro, M. (2017). Optimization of headspace solid phase micro-extraction of volatile compounds from papaya fruit assisted by GC–olfactometry. Journal of the Brazilian Chemical Society, 28, 2149-2156.

- Cristau, P., et al. (2022). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules, 27(17), 5533.

- Öztürk, M., et al. (2019). Chemical Characterizations and Biological Evaluation of Papaya (Carica papaya L.) Essential Oils and Fatty Acids. Journal of Essential Oil Bearing Plants, 22(5), 1356-1365.

- Li, D., et al. (2024). The microbial biosynthesis of noncanonical terpenoids. Applied Microbiology and Biotechnology, 108(1), 1-17.

- Shoaib, M., et al. (2020).

- SWAYAM Prabha IIT Madras Channels. (2022, December 8).

- El-Gamel, N. E. A., et al. (2014). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 19(11), 17796-17813.

- Google Patents. (n.d.). Process for the preparation of 3,3,5-trimethylcyclohexanone.

- Al-Seadi, H. L., Sabti, M. Z., & Taain, D. A. (2021). GC-MS Analysis of Papaya Leaf Extract (Carica Papaya L.). IOP Conference Series: Earth and Environmental Science, 910(1), 012011.

-

PubChem. (n.d.). (1S,2S,4S)-1,2,4-trimethylcyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). LOTUS - the natural products occurrence database. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,5-Trimethylcyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 2,4,4-Trimethylcyclohexanone | C9H16O | CID 102771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. LOTUS - the natural products occurrence database - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 3. The Biosynthetic Origin of Irregular Monoterpenes in Lavandula: ISOLATION AND BIOCHEMICAL CHARACTERIZATION OF A NOVEL cis-PRENYL DIPHOSPHATE SYNTHASE GENE, LAVANDULYL DIPHOSPHATE SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Efficient accumulation of new irregular monoterpene malonyl glucosides in Nicotiana benthamiana achieved by co-expression of isoprenyl diphosphate synthases and substrate-producing enzymes [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. The microbial biosynthesis of noncanonical terpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Volatile profiling of papaya fruit as an early detection tool for stem-end rot disease caused by Lasiodiplodia theobromae [actahort.org]

- 8. Optimization of headspace solid phase micro-extraction of volatile compounds from papaya fruit assisted by GC–olfactometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2,4,4-Trimethylcyclohexanone: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2,4,4-trimethylcyclohexanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical applications of key analytical techniques for the structural elucidation and characterization of this compound. We will explore Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), offering insights into experimental design and data interpretation.

Introduction